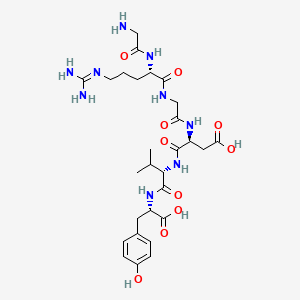
(2RS,4R,8R)-δ-Tocoferol-d4 (Mezcla de Diastereómeros)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2RS,4R,8R)-δ-Tocopherol-d4 (Mixture of Diastereomers) is a synthetic derivative of δ-Tocopherol, which is a form of Vitamin E. This compound is labeled with deuterium, a stable isotope of hydrogen, making it useful in various scientific research applications. The presence of deuterium allows for the tracking and analysis of the compound in biological systems and chemical reactions.
Aplicaciones Científicas De Investigación
(2RS,4R,8R)-δ-Tocopherol-d4 is widely used in scientific research due to its unique properties. Some applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the distribution and metabolism of Vitamin E in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the development of stable isotope-labeled compounds for various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2RS,4R,8R)-δ-Tocopherol-d4 involves the incorporation of deuterium into the δ-Tocopherol molecule. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium into the target molecule. For example, deuterated Grignard reagents or deuterated alcohols can be used.
Industrial Production Methods
Industrial production of (2RS,4R,8R)-δ-Tocopherol-d4 typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Purification: Techniques such as chromatography and recrystallization are employed to purify the final product and remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
(2RS,4R,8R)-δ-Tocopherol-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its original form or other reduced forms.
Substitution: Deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various reduced forms of the compound.
Mecanismo De Acción
The mechanism of action of (2RS,4R,8R)-δ-Tocopherol-d4 involves its interaction with biological membranes and its role as an antioxidant. The compound can donate electrons to neutralize free radicals, thereby protecting cells from oxidative damage. The deuterium labeling allows for detailed studies of its metabolic pathways and interactions at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
α-Tocopherol-d4: Another deuterium-labeled form of Vitamin E, with similar applications but different biological activity.
β-Tocopherol-d4: Similar to δ-Tocopherol-d4 but with variations in its chemical structure and biological effects.
γ-Tocopherol-d4: Another isomer of Vitamin E, labeled with deuterium, used in similar research applications.
Uniqueness
(2RS,4R,8R)-δ-Tocopherol-d4 is unique due to its specific stereochemistry and deuterium labeling, which provides distinct advantages in tracking and analyzing its behavior in various systems. Its specific configuration and labeling make it particularly useful in studies requiring precise tracking and analysis.
Propiedades
Número CAS |
1292815-80-5 |
|---|---|
Fórmula molecular |
C27H46O2 |
Peso molecular |
406.687 |
Nombre IUPAC |
3,4,5,7-tetradeuterio-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C27H46O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h18-22,28H,7-17H2,1-6H3/t21-,22-,27?/m1/s1/i15D,17D,18D,19D/t15?,17?,21-,22-,27? |
Clave InChI |
GZIFEOYASATJEH-MHTDXHEMSA-N |
SMILES |
CC1=C2C(=CC(=C1)O)CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C |
Sinónimos |
(2R)-3,4-Dihydro-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol-d4; 2,8-Dimethyl-2-(4,8,12-trimethyltridecyl)-6-chromanol-d4; (+)-δ-Tocopherol-d4; (2R,4’R,8’R)-δ-Tocopherol-d3; (R,R,R)-δ-Tocopherol-d4; 8-Methyltocol-d4; D-δ-To |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


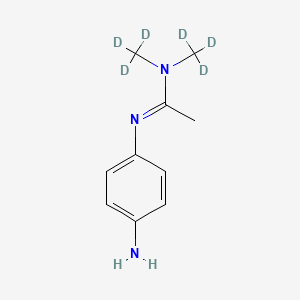
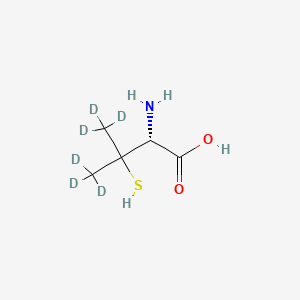
![8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one](/img/structure/B587316.png)
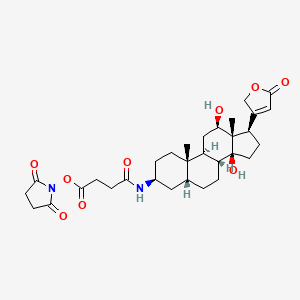
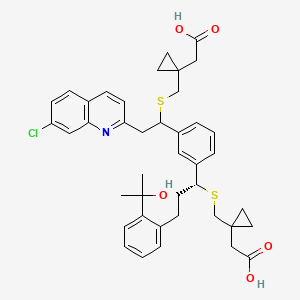
![ethyl 2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate](/img/structure/B587325.png)
![Ethyl 2-ethoxy-4-[2-[[1-[2-[3-(2-methoxyethyl)piperidin-1-yl]phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate](/img/structure/B587326.png)
